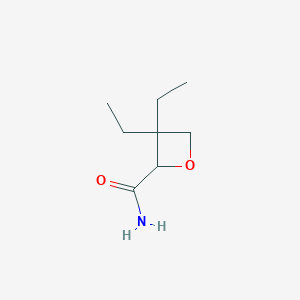

3,3-Diethyloxetane-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3,3-diethyloxetane-2-carboxamide |

InChI |

InChI=1S/C8H15NO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) |

InChI Key |

OUXLFEXOGRSSTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC1C(=O)N)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Diethyloxetane 2 Carboxamide and Analogous Compounds

Established Strategies for Oxetane (B1205548) Ring Construction

The construction of the strained four-membered oxetane ring requires specific synthetic strategies that can be broadly categorized by the type of bond formation that leads to ring closure.

Cyclization via Carbon-Oxygen Bond Formation (e.g., Intramolecular Williamson Ether Synthesis, Cyclodehydration Reactions)

The intramolecular Williamson ether synthesis is a cornerstone in the formation of cyclic ethers, including oxetanes. acs.orgmasterorganicchemistry.com This method involves the cyclization of a 1,3-halohydrin or a related substrate bearing a hydroxyl group and a leaving group in a 1,3-relationship. The reaction proceeds via an intramolecular SN2 reaction, where the alkoxide, formed by deprotonation of the alcohol, displaces the leaving group to form the oxetane ring. masterorganicchemistry.com

For the synthesis of 3,3-disubstituted oxetanes, the requisite precursor would be a 2,2-diethyl-1,3-halohydrin. The synthesis of such precursors can be a multi-step process. acs.org A general approach involves the use of substituted dimethyl malonates which can be functionalized and reduced to the corresponding 1,3-diol. acs.org Subsequent selective monohalogenation or monotosylation, followed by base-mediated cyclization, yields the desired 3,3-disubstituted oxetane. acs.org

However, the Williamson ether synthesis for oxetanes is not without its challenges. A significant competing side reaction is the Grob fragmentation, which can lead to the formation of an aldehyde and an alkene, thereby reducing the yield of the desired oxetane. beilstein-journals.orgacs.org The success of the cyclization is often substrate-dependent. acs.org

| Precursor Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| 1,3-Diol | 1. TsCl, py; 2. NaH, THF | 3,3-Disubstituted oxetane | 59-87 | acs.org |

| 1,3-Halohydrin | KOtBu, THF | 3,3-Disubstituted oxetane | Varies | acs.org |

| Polymer-bound Diol | KOtBu | 3,3-Disubstituted oxetane | Improved over solution-phase | acs.org |

This table presents generalized data for the synthesis of 3,3-disubstituted oxetanes via intramolecular Williamson etherification.

Cyclization via Carbon-Carbon Bond Formation (e.g., [2+2] Photocycloaddition: Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. bohrium.comnumberanalytics.commdpi.com This reaction is a highly versatile method for the construction of the oxetane ring and has been a subject of extensive study since its discovery. numberanalytics.commdpi.com The reaction typically proceeds through the photo-excited triplet state of the carbonyl compound, which adds to the alkene to form a 1,4-biradical intermediate that subsequently cyclizes to the oxetane. bohrium.com

For the synthesis of a 2-carboxamide (B11827560) substituted oxetane, one could envision a Paternò-Büchi reaction between an appropriate α-ketoamide and an alkene. The regioselectivity of the Paternò-Büchi reaction can be a critical factor, and it is influenced by the electronic and steric properties of both the carbonyl compound and the alkene. bohrium.com Recent advancements have seen the development of visible-light-mediated Paternò-Büchi reactions, which offer a safer and more scalable alternative to the traditional use of UV light. beilstein-journals.org

| Carbonyl Compound | Alkene | Product Type | Key Features | Reference |

| Ketone | Maleic acid derivative | Functionalized spirocyclic oxetane | Telescoped three-step sequence | rsc.org |

| α-Ketoester | Simple alkene | 2-Ester substituted oxetane | Visible-light-mediated | beilstein-journals.org |

| Benzophenone | Amylene | 2,2,3,3-Tetraalkyloxetane | Historical first example | mdpi.com |

This table illustrates the versatility of the Paternò-Büchi reaction for synthesizing various oxetane structures.

Transition Metal-Catalyzed Oxetane Synthesis

While less common than the classical methods, transition metal-catalyzed reactions are emerging as a valuable tool for oxetane synthesis. These methods often offer unique reactivity and selectivity profiles. For instance, palladium-catalyzed cross-coupling reactions have been employed in the synthesis of functionalized oxetanes. More recently, modular synthetic strategies are being developed that leverage transition metal catalysis for the construction of diverse oxetane derivatives. nih.gov

Organocatalytic and Asymmetric Approaches to Substituted Oxetanes

The development of organocatalytic and asymmetric methods for the synthesis of substituted oxetanes is a significant area of contemporary research. Chiral Brønsted acids and other organocatalysts have been successfully employed in the enantioselective desymmetrization of prochiral oxetanes, as well as in the construction of chiral oxetane rings. These methods are crucial for accessing enantiomerically pure oxetane-containing compounds for applications in medicinal chemistry. Asymmetric synthesis of 3,3'-diaryloxindoles has been achieved via phase-transfer-catalyzed SNAr reactions, showcasing the power of organocatalysis in constructing complex chiral molecules. nih.gov

Biocatalytic Routes to Oxetane Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Recently, the discovery and engineering of enzymes, such as halohydrin dehalogenases, have enabled the biocatalytic enantioselective formation and ring-opening of oxetanes. researchgate.netresearchgate.net This approach provides access to chiral oxetanes and their derivatives with high efficiency and enantioselectivity, often under mild reaction conditions. researchgate.netresearchgate.net This biocatalytic platform has been shown to be scalable and can be integrated into one-pot cascade reactions, highlighting its potential for practical applications. researchgate.netresearchgate.net

| Biocatalyst | Substrate | Product | Key Advantages | Reference |

| Halohydrin dehalogenase | Prochiral dihalohydrin | Chiral oxetane | High enantioselectivity, mild conditions | researchgate.netresearchgate.net |

This table highlights a key example of a biocatalytic approach to chiral oxetane synthesis.

Strategies for the Introduction and Modification of the Carboxamide Functionality

Once the 3,3-diethyloxetane (B156885) ring is constructed with a suitable functional group at the 2-position, the final step is the introduction of the carboxamide. A common and practical approach is the amidation of an oxetane-2-carboxylic acid or its corresponding ester.

Oxetane-2-carboxylic acids can be synthesized, for example, by the oxidation of a primary alcohol at the 2-position or by hydrolysis of a corresponding ester. It is important to note that some oxetane-carboxylic acids have been found to be unstable, undergoing isomerization to lactones, which could complicate their direct use in amide coupling reactions that require harsh conditions. acs.orgnih.gov

The conversion of an ester to a carboxamide can be achieved by direct aminolysis, often requiring heating or catalysis. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU). A straightforward method for synthesizing carboxamides involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent to form the amide bond. libretexts.org Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the desired carboxamide. nih.gov

| Starting Material | Reagent | Product | Reaction Type | Reference |

| Oxetane-2-carboxylic acid | Amine, Coupling Agent | Oxetane-2-carboxamide | Amide coupling | nih.govlibretexts.org |

| Oxetane-2-carboxylic ester | Amine, Heat/Catalyst | Oxetane-2-carboxamide | Aminolysis | libretexts.org |

| Oxetane-2-carboxylic acid | 1. SOCl₂; 2. Amine | Oxetane-2-carboxamide | Acyl chloride formation followed by amination | nih.gov |

This table outlines general methods for the formation of a carboxamide functionality.

Amide Bond Formation Reactions on Oxetane Precursors

The final step in the synthesis of 3,3-diethyloxetane-2-carboxamide typically involves the formation of an amide bond from a suitable precursor, such as a carboxylic acid or an ester at the C2 position of the oxetane ring. Standard amidation protocols can be employed, provided the conditions are mild enough to preserve the integrity of the strained oxetane ring. The oxetane core is known to be sensitive to strongly acidic conditions, which can lead to ring-opening. nih.govchemrxiv.org Therefore, methods that operate under neutral or basic conditions are preferred.

One common approach is the reaction of an oxetane-2-carboxylic acid with an amine in the presence of a peptide coupling agent. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Another prevalent method is the aminolysis of an oxetane-2-carboxylate ester, where the ester is treated with ammonia (B1221849) or a primary/secondary amine, often with heating, to yield the corresponding amide. prepchem.com For instance, the synthesis of 3,3-dimethylindoline-2-carboxamide (B8806548) was achieved by heating the corresponding ethyl ester with anhydrous ammonia in ethanol. prepchem.com The stability of the oxetane ring towards basic conditions, such as those used for ester hydrolysis, supports the feasibility of these transformations. chemrxiv.org

Table 1: Common Reagents for Amide Bond Formation

| Precursor | Reagent Class | Specific Examples | General Conditions |

|---|---|---|---|

| Carboxylic Acid | Carbodiimides | DCC, EDC, DIC fishersci.it | Aprotic solvent (e.g., DMF, DCM), often with an additive like HOBt. |

| Carboxylic Acid | Guanidinium/Uronium | HATU, HBTU, PyBOP fishersci.it | Aprotic solvent (e.g., DMF), base (e.g., DIEA). |

| Ester | Amine/Ammonia | Ammonia, Primary Amines | Heating in a suitable solvent like ethanol. prepchem.com |

DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DIC: Diisopropylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526), HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DMF: Dimethylformamide, DCM: Dichloromethane, DIEA: N,N-Diisopropylethylamine.

Post-Cyclization Functionalization for Carboxamide Incorporation

An alternative strategy involves introducing the carboxamide functionality, or its direct precursor, after the formation of the oxetane ring. This approach is particularly valuable for late-stage functionalization of complex molecules. doi.org It allows for the diversification of oxetane building blocks that may not initially possess the required C2-substituent.

A notable example of such a strategy involves the synthesis of 3-aryl-3-carboxylic acid oxetane building blocks through the oxidative cleavage of furan (B31954) derivatives. doi.org In this method, a Friedel-Crafts reaction between an oxetanol and a furan derivative installs the furan ring onto the oxetane. Subsequent oxidative cleavage of the furan ring yields a carboxylic acid. This oxetane-3-carboxylic acid can then be converted into a primary, secondary, or tertiary carboxamide using the standard amide bond formation reactions described previously (Section 2.2.1). While this example demonstrates functionalization at the C3 position, similar principles of transforming one functional group into another can be applied to the C2 position to generate the necessary carboxylic acid or ester precursor for amidation.

Specific Synthetic Pathways and Yield Optimization for this compound

A specific synthetic pathway for this compound can be proposed based on established methods for constructing 3,3-disubstituted oxetanes. acs.org The most common and fundamental approach for forming the oxetane ring is the intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin or a related substrate under basic conditions. acs.org

A plausible multi-step synthesis is outlined below:

Table 2: Proposed Synthetic Pathway for this compound

| Step | Transformation | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Alkylation | Diethyl malonate | Ethyl iodide, NaOEt | Diethyl diethylmalonate |

| 2 | Partial Hydrolysis & Decarboxylation | Diethyl diethylmalonate | KOH (1 eq.), then H₃O⁺, heat | Ethyl 2-ethylbutanoate |

| 3 | α-Hydroxymethylation | Ethyl 2-ethylbutanoate | Paraformaldehyde, base | Ethyl 2-(hydroxymethyl)-2-ethylbutanoate |

| 4 | Reduction | Ethyl 2-(hydroxymethyl)-2-ethylbutanoate | LiAlH₄ | 2-Ethyl-2-(hydroxymethyl)butane-1,3-diol |

| 5 | Selective Tosylation | 2-Ethyl-2-(hydroxymethyl)butane-1,3-diol | TsCl (1 eq.), Pyridine | Tosylate of the primary alcohol |

| 6 | Intramolecular Cyclization | Tosylate intermediate | Strong base (e.g., NaH, KOtBu) | Ethyl 3,3-diethyloxetane-2-carboxylate |

NaOEt: Sodium ethoxide, KOH: Potassium hydroxide (B78521), LiAlH₄: Lithium aluminum hydride, TsCl: Tosyl chloride, NaH: Sodium hydride, KOtBu: Potassium tert-butoxide, NH₃: Ammonia, EtOH: Ethanol.

Yield Optimization: The critical step in this sequence is the intramolecular cyclization (Step 6). The kinetics for forming four-membered rings are significantly slower than for analogous three-, five-, or six-membered rings, making this step a synthetic challenge. acs.org To optimize the yield, strong bases and anhydrous conditions are typically required to promote the cyclization and prevent competing elimination or intermolecular reactions. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO are often used. In some cases, competing side reactions like Grob fragmentation can be minimized by careful selection of the base and solvent system. acs.org The final amidation step (Step 7) generally proceeds in good yield, but may require sealed-tube conditions and elevated temperatures to drive the reaction to completion. prepchem.com

Challenges and Innovations in the Synthesis of this compound Scaffolds

The synthesis of 3,3-disubstituted oxetanes like this compound is accompanied by several challenges, which has spurred significant innovation in synthetic methodology.

Challenges:

Ring Strain: The inherent strain of the four-membered ether ring makes its formation via cyclization kinetically and thermodynamically challenging. acs.org

Ring Stability: Oxetane rings can be susceptible to ring-opening, particularly under acidic conditions or in the presence of certain nucleophiles, which can complicate subsequent reaction steps. nih.gov 3,3-disubstitution generally enhances stability compared to other substitution patterns by sterically hindering the approach of external nucleophiles. nih.gov

Building Block Availability: The range of commercially available, functionalized oxetane building blocks has historically been limited, constraining the diversity of accessible structures. nih.gov

Stereocontrol: For chiral analogs, controlling the stereochemistry at the C2 position during synthesis can be difficult.

Innovations:

Novel Building Blocks: New reagents have been developed to facilitate the incorporation of oxetane motifs. For example, oxetane sulfonyl fluorides have emerged as versatile building blocks that can be coupled with various nucleophiles. doi.orgnih.gov

Catalytic Methods: Advances in catalysis have provided new routes to oxetanes. Photoredox catalysis has been used for C-H arylation of oxetanes, and other catalytic transformations have been developed to convert epoxides into fluorinated oxetanes, opening pathways to previously inaccessible structures. sciencedaily.comresearchgate.net

Late-Stage Functionalization: Methodologies that allow for the installation of the oxetane ring or its functionalization at a late stage in a synthetic sequence are highly valuable, enabling the rapid generation of analogs and the modification of complex molecules. nih.govacs.org

Photochemical Synthesis: Catalyst-free photochemical methods, such as the ring contraction of 2,5-dihydrofurans, have been reported for synthesizing functionalized oxetanes under mild conditions, offering excellent functional group tolerance. rsc.org

These ongoing developments continue to expand the synthetic toolkit, making complex scaffolds like this compound and its analogs more accessible for research and development.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,3-dimethylindoline-2-carboxamide |

| Diethyl malonate |

| Diethyl diethylmalonate |

| Ethyl 2-ethylbutanoate |

| Ethyl 2-(hydroxymethyl)-2-ethylbutanoate |

| 2-Ethyl-2-(hydroxymethyl)butane-1,3-diol |

| Ethyl 3,3-diethyloxetane-2-carboxylate |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Diisopropylcarbodiimide (DIC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

Chemical Reactivity and Transformation Pathways of 3,3 Diethyloxetane 2 Carboxamide

Ring-Opening Reactions of the Oxetane (B1205548) Coreacs.orgacs.orgfigshare.com

The significant ring strain of the oxetane heterocycle is the primary driving force for its ring-opening reactions. acs.orgarkat-usa.org These transformations can be initiated by a variety of reagents, including nucleophiles and electrophiles, or induced by radical and photochemical methods. For 3,3-disubstituted oxetanes, these reactions generally proceed with high stability of the oxetane core, which is greater than that of other substitution patterns. nih.govchemrxiv.org This enhanced stability is attributed to the steric hindrance provided by the substituents at the C3 position, which block the trajectory of external nucleophiles toward the C-O σ* antibonding orbitals. nih.gov

Nucleophilic Ring-Opening Reactions (e.g., with amines, alcohols, thiols)acs.org

Nucleophilic attack on the oxetane ring typically occurs at the less sterically hindered carbon atom adjacent to the oxygen (the C4 position). This process follows an SN2 mechanism, leading to the formation of a 1,3-disubstituted propane (B168953) derivative.

With Amines: The reaction with primary or secondary amines would lead to the formation of γ-amino alcohols. The nitrogen atom of the amine attacks the C4 position of the oxetane, cleaving the C4-O bond. These reactions are often catalyzed by Lewis acids to enhance the electrophilicity of the oxetane ring carbons. For instance, the reaction of unsymmetrical epoxides with nitrogen nucleophiles to form β-amino alcohols is a well-established, analogous transformation where catalyst control can dictate regioselectivity. rsc.org

With Alcohols: In the presence of an acid catalyst, alcohols can act as nucleophiles to open the oxetane ring, yielding γ-alkoxy alcohols. The regioselectivity is generally controlled by steric factors, favoring attack at the less substituted C4 position. Studies on epoxide ring-opening with alcohols using Lewis acid catalysts have shown that the nature of the epoxide and the alcohol can influence regioselectivity, a principle that extends to oxetanes. ucdavis.edu

With Thiols: Thiols, being potent nucleophiles, are expected to react readily with the oxetane ring, particularly under basic conditions which would generate the even more nucleophilic thiolate anion. This reaction would produce γ-thio alcohols. The principles of nucleophilic ring-opening of strained heterocycles like thiiranes by thiols further support this predicted reactivity. thieme-connect.com

Table 1: Predicted Products of Nucleophilic Ring-Opening of 3,3-Diethyloxetane-2-carboxamide

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Amine | R₂NH | 4-(dialkylamino)-3,3-diethyl-3-hydroxybutanamide |

| Alcohol | R'OH / H⁺ | 4-(alkoxy)-3,3-diethyl-3-hydroxybutanamide |

| Thiol | R''SH / Base | 3,3-diethyl-3-hydroxy-4-(alkylthio)butanamide |

Electrophilic Ring-Opening Reactions (e.g., Lewis Acid or Brønsted Acid Mediated)acs.org

Acid-mediated ring-opening is a common transformation for oxetanes. doi.org Both Brønsted and Lewis acids can catalyze this process by protonating or coordinating to the oxetane oxygen, which activates the ring towards nucleophilic attack, even by weak nucleophiles.

Brønsted Acid-Mediated: Strong acids can promote the ring-opening of 3,3-disubstituted oxetanes. acs.orgacs.orgsci-hub.se The reaction often proceeds via a carbocation-like intermediate at the more substituted C2 position, especially if it can be stabilized by adjacent groups. However, for 3,3-dialkyloxetanes, the reaction pathway can be complex, potentially leading to rearrangements or polymerization if a suitable nucleophile is not present. In the presence of a nucleophile like water, the corresponding 1,3-diol would be formed. doi.org

Lewis Acid-Mediated: Lewis acids such as In(OTf)₃, Li(NTf₂)₂, and zirconocene (B1252598) complexes activate the oxetane ring towards cleavage. thieme-connect.comdoi.orgnih.govthieme-connect.de The regioselectivity of the subsequent nucleophilic attack is highly dependent on the substitution pattern of the oxetane and the reaction conditions. magtech.com.cn For 3,3-disubstituted oxetanes, Lewis acid catalysis can enable reactions that are otherwise difficult, such as Friedel-Crafts reactions with arenes. doi.org The reaction of this compound under these conditions would likely involve the formation of a tertiary carbocation at C2, which would then be trapped by a nucleophile.

Radical and Photochemical Ring-Opening Processes

While polar ring-opening reactions are more common, radical and photochemical pathways offer alternative modes of reactivity.

Radical Ring-Opening: Homolytic cleavage of a C-O bond in the oxetane ring can generate carbon-centered radicals. Recent studies have shown that zirconocene and photoredox catalysis can achieve the radical ring-opening of oxetanes. thieme-connect.comthieme-connect.de This method can exhibit "reverse regioselectivity," delivering the more-substituted alcohol products via the less-stable radical intermediate. thieme-connect.comthieme-connect.de For this compound, this could potentially lead to a radical at the C2 position.

Photochemical Ring-Opening: Photochemical reactions, such as the Paternò-Büchi reaction, are typically associated with the formation of oxetanes. However, photoinduced electrocyclic ring-opening is a well-documented process for other cyclic systems like 1,3-cyclohexadiene. masterorganicchemistry.comnih.govkyoto-u.ac.jpnih.govarxiv.org The application of photochemical methods to induce the ring-opening of simple oxetanes is less common but represents an area of ongoing research. Such a reaction would proceed through an electronically excited state. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Ring-Opening Reactionsacs.org

The outcome of ring-opening reactions is governed by regioselectivity (which bond breaks) and stereoselectivity (the spatial arrangement of the new groups).

Regioselectivity: In the case of this compound, the oxetane ring is substituted at both the C2 and C3 positions.

Under SN2 conditions (strong, basic nucleophiles), the attack is expected to occur at the less sterically hindered C4 carbon, leading to cleavage of the C4-O bond. magtech.com.cn

Under SN1-like conditions (acid catalysis), the reaction proceeds through a carbocationic intermediate. The positive charge would be most stable at the C2 position, being a tertiary center. This would lead to cleavage of the C2-O bond. magtech.com.cnnih.gov The presence of the carboxamide group at C2 could further influence this selectivity through electronic or neighboring group participation effects.

Stereoselectivity: If the C2 carbon is a stereocenter, SN2 reactions proceed with inversion of configuration at the site of attack. SN1 reactions, proceeding through a planar carbocation, would typically lead to a racemic or diastereomeric mixture of products. For enantiomerically enriched 2-aryl oxetanes, ring-opening with aryl borates has been shown to proceed with a predominant retention of configuration, suggesting an intramolecular delivery of the nucleophile. nih.gov

Reactions Involving the Carboxamide Moiety

The carboxamide functional group is generally robust but can be transformed under specific, often harsh, conditions.

Hydrolytic Transformations of the Amide Bond

Amide hydrolysis, the cleavage of the carbon-nitrogen bond, is significantly more difficult than the hydrolysis of other acyl derivatives like esters and requires more severe conditions. masterorganicchemistry.comvaia.com

Acid-Catalyzed Hydrolysis: This typically requires heating with a strong acid (e.g., aqueous HCl or H₂SO₄) for an extended period. libretexts.orglibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by water. masterorganicchemistry.com This would convert this compound into 3,3-diethyloxetane-2-carboxylic acid and an ammonium (B1175870) salt. However, the strongly acidic conditions required for amide hydrolysis could concurrently promote the ring-opening of the oxetane. nih.govchemrxiv.org

Base-Catalyzed Hydrolysis: Saponification of the amide requires heating with a strong aqueous base, such as NaOH or KOH. libretexts.orgbyjus.com The mechanism involves the direct nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. vaia.com This process would yield the salt of 3,3-diethyloxetane-2-carboxylic acid and ammonia (B1221849). Basic conditions are generally more compatible with the oxetane ring than strongly acidic conditions, making this the preferred method for transformations involving functional groups on a stable oxetane core. chemrxiv.org The steric hindrance from the adjacent quaternary C3 center and the C2 substituent might slow the rate of hydrolysis. arkat-usa.orgresearchgate.netchemicalforums.com

Table 2: Predicted Products of Hydrolysis of this compound

| Condition | Reagents | Predicted Major Product(s) | Potential Side Product |

|---|---|---|---|

| Acidic | aq. H₂SO₄, Δ | 3,3-Diethyloxetane-2-carboxylic acid + NH₄⁺ | Ring-opened products |

| Basic | aq. NaOH, Δ | Sodium 3,3-diethyloxetane-2-carboxylate + NH₃ | None expected |

Reduction Reactions of the Carboxamide Group

The reduction of the carboxamide moiety in this compound to the corresponding amine, (3,3-diethyloxetan-2-yl)methanamine, is a critical transformation for accessing a new class of derivatives. However, this conversion requires careful selection of reducing agents to avoid the unwanted opening of the adjacent strained oxetane ring.

Research on similar oxetane-containing amides has shown that powerful reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the decomposition of the starting material. chemrxiv.org To achieve selective reduction of the amide, milder and more controlled reducing agents are necessary. One effective method involves the use of alane (AlH₃), typically generated in situ from LiAlH₄ and aluminum chloride, at low temperatures. chemrxiv.org This approach has been successful in the reduction of amides without affecting the oxetane core. chemrxiv.org

Table 1: Conditions for the Reduction of this compound

| Reagent | Solvent | Temperature | Product | Notes |

| Alane (AlH₃) | Tetrahydrofuran (B95107) (THF) | -78 °C to -50 °C | (3,3-diethyloxetan-2-yl)methanamine | Preferred method for selective amide reduction while preserving the oxetane ring. chemrxiv.org |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Various | Decomposition | Generally leads to the decomposition of the oxetane-containing starting material. chemrxiv.org |

| Sodium Borohydride (B1222165) (NaBH₄) | Various | Various | Decomposition | Ineffective and can lead to decomposition of the oxetane amide. chemrxiv.org |

The successful reduction to (3,3-diethyloxetan-2-yl)methanamine opens up avenues for further functionalization, providing a key building block for more complex molecules.

N-Substitution and Derivatization of the Carboxamide

The carboxamide nitrogen of this compound can be a site for substitution, leading to a diverse array of N-substituted derivatives. These reactions typically involve the deprotonation of the amide N-H bond followed by reaction with an electrophile. Standard bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be employed to generate the corresponding amide anion. This anion can then be reacted with various alkylating or acylating agents.

For instance, N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). Similarly, N-acylation can be performed with acyl chlorides or anhydrides to introduce another acyl group. Furthermore, modern cross-coupling methodologies can be envisioned for the synthesis of N-aryl derivatives. For example, Ullmann-type or Buchwald-Hartwig amidation reactions could potentially be applied, coupling this compound with aryl halides in the presence of a suitable copper or palladium catalyst system. researchgate.net

Table 2: Potential N-Substitution and Derivatization Reactions

| Reaction Type | Reagents | Product Class |

| N-Alkylation | 1. NaH2. Alkyl halide (R-X) | N-Alkyl-3,3-diethyloxetane-2-carboxamides |

| N-Acylation | 1. NaH2. Acyl chloride (RCOCl) | N-Acyl-3,3-diethyloxetane-2-carboxamides |

| N-Arylation (Ullmann) | Aryl iodide, CuI, Base (e.g., K₃PO₄) | N-Aryl-3,3-diethyloxetane-2-carboxamides researchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst, Ligand, Base | N-Aryl-3,3-diethyloxetane-2-carboxamides researchgate.net |

These derivatization strategies significantly expand the chemical space accessible from this compound, allowing for the fine-tuning of its physicochemical properties.

Rearrangement Reactions of this compound

The strained four-membered oxetane ring in this compound is susceptible to rearrangement reactions, particularly under acidic conditions. While specific studies on this exact compound are not prevalent, mechanistic insights can be drawn from related systems, such as 3-aryloxirane-2-carboxamides. nih.govnih.gov Acid-catalyzed rearrangements in these systems often proceed via protonation of the oxetane oxygen, followed by ring-opening to form a carbocationic intermediate. nih.gov The fate of this intermediate is then dictated by the substituents on the ring.

In the case of this compound, protonation and subsequent C-O bond cleavage would lead to a tertiary carbocation at the 3-position. This carbocation could then undergo various transformations, including:

Hydride or alkyl shift: A 1,2-hydride or 1,2-ethyl shift could occur, leading to a more stable carbocation, which could then be trapped by a nucleophile or undergo elimination.

Ring expansion: Rearrangement of the carbocation could potentially lead to the formation of a larger ring system, such as a substituted tetrahydrofuran derivative. beilstein-journals.org

Fragmentation: Under harsh conditions, fragmentation of the ring system could occur.

The specific outcome of such rearrangements would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent used.

Mechanistic Studies of Key Chemical Transformations

The mechanisms of the aforementioned transformations are governed by the interplay of the electronic properties of the carboxamide group and the strain of the oxetane ring.

For the reduction of the carboxamide , the mechanism with alane likely proceeds through the coordination of the aluminum hydride to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Subsequent hydride delivery from the aluminum center leads to the formation of an intermediate which, upon workup, yields the amine. The lower reactivity and greater steric bulk of alane compared to LiAlH₄ likely contribute to its selectivity for the amide over the oxetane ring. chemrxiv.org

In N-substitution reactions , the mechanism is a straightforward nucleophilic substitution following deprotonation of the amide. The acidity of the N-H bond is a key factor, and the choice of base and solvent can influence the reaction efficiency.

The rearrangement reactions are mechanistically more complex. nih.gov As suggested by studies on analogous oxirane systems, acid-catalyzed rearrangements are initiated by protonation of the ether oxygen. nih.govnih.govresearchgate.net The subsequent ring-opening is a critical step, and its regioselectivity and stereochemistry are controlled by the substituents. For this compound, the formation of a tertiary carbocation upon ring-opening would be the most likely pathway. The subsequent steps would involve intramolecular rearrangements or reactions with external nucleophiles, as dictated by the stability of the intermediates and transition states. nih.govnih.gov Detailed computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable for elucidating the precise energy profiles and preferred pathways of these rearrangements. nih.govnih.govresearchgate.net

Structural Elucidation and Analytical Methodologies for 3,3 Diethyloxetane 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. This technique is indispensable for determining the structure of organic molecules.

Proton NMR (¹H NMR) spectroscopy offers insights into the number of different types of protons in a molecule and their neighboring environments. For 3,3-Diethyloxetane-2-carboxamide, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the ethyl groups, the oxetane (B1205548) ring, and the carboxamide group.

The protons of the two ethyl groups at the C3 position are expected to show diastereotopicity due to the chiral center at C2, potentially leading to more complex splitting patterns than simple quartets and triplets. However, for simplicity, they are often observed as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The protons of the carboxamide group (-CONH₂) are expected to appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. The proton at the C2 position of the oxetane ring is anticipated to be a singlet, coupling with the protons on the adjacent C4 of the oxetane ring. The protons on the C4 of the oxetane ring are expected to show a more complex splitting pattern due to coupling with each other and the proton at C2.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH (C2-H) | 4.5 - 4.8 | dd | 6.0, 8.0 |

| -CH₂ (Oxetane C4-H) | 4.3 - 4.6 | m | - |

| -CONH₂ | 5.5 - 7.5 | br s | - |

| -CH₂ (Ethyl) | 1.6 - 1.9 | q | 7.5 |

| -CH₃ (Ethyl) | 0.8 - 1.1 | t | 7.5 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. In the case of this compound, distinct signals are expected for the carbonyl carbon, the carbons of the oxetane ring, and the carbons of the diethyl groups.

The carbonyl carbon of the amide is expected to be the most downfield signal. The carbons of the oxetane ring (C2, C3, and C4) will have characteristic chemical shifts, with the carbon bonded to the oxygen atom (C4) and the carbon bearing the carboxamide group (C2) appearing at a lower field than the quaternary carbon (C3). The carbons of the ethyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O (Amide) | 170 - 175 |

| -C (Oxetane C2) | 75 - 85 |

| -C (Oxetane C4) | 70 - 80 |

| -C (Oxetane C3) | 40 - 50 |

| -CH₂ (Ethyl) | 25 - 35 |

| -CH₃ (Ethyl) | 5 - 15 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl groups, and between the protons on C2 and C4 of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nanalysis.com It would be used to definitively assign the proton and carbon signals for the CH, CH₂, and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. libretexts.org It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the ethyl protons to the C3 and C2 carbons of the oxetane ring, and from the C2 proton to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded. NOESY can provide valuable information about the stereochemistry and conformation of the molecule, for example, the spatial relationship between the substituents on the oxetane ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. measurlabs.comfiveable.me For this compound (C₈H₁₅NO₂), the exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 158.1176 |

| [M+Na]⁺ | 180.0995 |

Note: These values are calculated based on the most abundant isotopes of each element.

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation for primary amides is the cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage), which would lead to the formation of a resonance-stabilized acylium ion and the loss of the oxetane ring. Another possibility is the McLafferty rearrangement, although this is less likely in this specific structure due to the lack of a γ-hydrogen on a flexible chain. libretexts.orgyoutube.com Fragmentation of the oxetane ring itself is also expected, potentially through cleavage of the C-C and C-O bonds of the ring.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure/Loss |

| 157 | [M-H]⁺ |

| 114 | [M-CONH₂]⁺ |

| 72 | [C₄H₈O]⁺ (Oxetane ring fragment) |

| 44 | [CONH₂]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. In the analysis of this compound, these complementary methods provide a characteristic "fingerprint" based on the vibrations of its constituent bonds.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The key functional groups of this compound give rise to distinct absorption bands. The primary amide group is particularly prominent, exhibiting characteristic N-H stretching vibrations in the 3100-3500 cm⁻¹ region, a strong C=O stretching vibration (Amide I band) around 1650-1690 cm⁻¹, and an N-H bending vibration (Amide II band) near 1600-1640 cm⁻¹. The strained oxetane ring is expected to show a characteristic C-O-C asymmetric stretching mode, typically observed around 950-980 cm⁻¹. The aliphatic ethyl groups will be identified by their C-H stretching and bending vibrations.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (laser). While it also probes molecular vibrations, its selection rules differ from IR. Raman is particularly sensitive to symmetric vibrations and non-polar bonds, making it effective for analyzing the C-C backbone of the ethyl groups and the symmetric vibrations of the oxetane ring. The C=O bond of the amide also produces a strong Raman signal.

The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. The predicted key vibrational frequencies for this compound are summarized in the table below. This data is theoretical and based on characteristic frequencies for known functional groups. rsc.orgresearchgate.net

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| Amide N-H | Symmetric & Asymmetric Stretch | 3180 - 3350 | Weak - Medium |

| Alkyl C-H | Symmetric & Asymmetric Stretch | 2870 - 2960 | Medium - Strong |

| Amide C=O | Stretch (Amide I) | 1650 - 1690 | Strong |

| Amide N-H | Bend (Amide II) | 1600 - 1640 | Medium |

| Alkyl CH₂/CH₃ | Bend (Scissoring/Deformation) | 1375 - 1470 | Medium |

| Oxetane C-O-C | Asymmetric Stretch | 950 - 980 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique would provide unequivocal proof of the structure of this compound by mapping electron density to reveal atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, a crystallographic analysis would confirm the connectivity and stereochemistry at the C2 position. It would also reveal the conformation of the puckered oxetane ring, which typically adopts a non-planar structure to relieve ring strain. acs.org The analysis would precisely measure the bond lengths and angles within the strained ring, which are expected to deviate from standard tetrahedral geometry. acs.org Furthermore, X-ray crystallography would elucidate the intermolecular interactions in the crystal lattice, such as hydrogen bonding between the amide N-H donor and the C=O or oxetane oxygen acceptors of neighboring molecules, which dictates the crystal packing.

While an experimental crystal structure is not publicly available, the following table presents hypothetical but chemically reasonable crystallographic parameters based on data from similar structures. acs.org

Hypothetical Crystallographic Parameters for this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | Oxetane C-O | 1.45 - 1.47 Å |

| Bond Length | Oxetane C-C | 1.52 - 1.55 Å |

| Bond Length | Amide C=O | 1.23 - 1.25 Å |

| Bond Length | Amide C-N | 1.32 - 1.34 Å |

| Bond Angle | C-O-C (in ring) | ~90 - 92° |

| Bond Angle | C-C-C (in ring) | ~85 - 88° |

| Bond Angle | O=C-N | ~122 - 124° |

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from reaction impurities and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed. nih.gov This involves a non-polar stationary phase (e.g., C8 or C18 silica) and a polar mobile phase, such as a gradient of water and a polar organic solvent like acetonitrile or methanol. Detection could be achieved using a UV detector, monitoring the weak absorbance of the amide bond (typically ~210-220 nm), or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). The retention time of the main peak would be characteristic of the compound under specific conditions, and the peak area percentage would be used to quantify its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The applicability to this compound would depend on its stability at the elevated temperatures of the GC inlet and column. The GC would separate the compound from any volatile impurities, and the mass spectrometer would provide two key pieces of information: the molecular weight from the molecular ion peak (M⁺) and structural information from the fragmentation pattern. The predicted molecular weight of this compound (C₈H₁₅NO₂) is 157.21 g/mol . Key fragment ions would be expected from the loss of the carboxamide group, alpha-cleavage of the ethyl groups, and characteristic ring-opening pathways of the oxetane moiety.

Hypothetical Chromatographic and Mass Spectrometry Data

| Technique | Parameter | Hypothetical Value / Condition |

|---|---|---|

| HPLC | Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile/Water Gradient | |

| Detection | UV at 215 nm | |

| Retention Time | Dependent on exact conditions | |

| GC-MS | Column | DB-5 or similar non-polar capillary |

| Carrier Gas | Helium | |

| MS Ionization | Electron Impact (EI, 70 eV) | |

| Molecular Ion (M⁺) | m/z 157 | |

| Key Fragment Ion | m/z 113 (Loss of -CONH₂) |

Theoretical and Computational Chemistry Studies of 3,3 Diethyloxetane 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3,3-Diethyloxetane-2-carboxamide. Density Functional Theory (DFT) is a prominent method used for this purpose, offering a balance between accuracy and computational cost. mdpi.com DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized around the amide group and the oxygen atom of the oxetane (B1205548) ring due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group of the carboxamide function.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

This is a hypothetical data table for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP analysis would likely reveal a negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the amide, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue regions) would be expected around the hydrogen atoms of the amide group, suggesting their susceptibility to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. nih.gov This is often achieved through systematic or random searches of the potential energy surface.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. mdpi.comnih.gov By simulating the movements of atoms and bonds, MD can reveal the flexibility of the molecule, conformational transitions, and interactions with its environment. For this compound, MD simulations could elucidate the puckering of the oxetane ring and the rotational barriers of the diethyl and carboxamide groups. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For instance, the hydrolysis of the amide group in this compound could be studied computationally. DFT calculations can be used to locate the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon, providing insights into the reaction's feasibility and kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The prediction of ¹H and ¹³C NMR spectra is highly valuable for structure elucidation and confirmation. researchgate.net By calculating the magnetic shielding of each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated.

Comparing the predicted chemical shifts with experimental data can help in the definitive assignment of resonances. researchgate.net Discrepancies between predicted and experimental values can also point to specific conformational or electronic effects not initially considered.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 172.5 | 173.1 |

| C(CH₂)₂ | 45.8 | 46.2 |

| CH-C=O | 58.3 | 57.9 |

| O-CH₂ | 75.1 | 74.8 |

| CH₂-CH₃ | 28.9 | 29.3 |

| CH₃ | 8.5 | 8.7 |

This is a hypothetical data table for illustrative purposes.

In Silico Design of Novel this compound Analogs for Synthetic Exploration

The insights gained from computational studies can be leveraged for the in silico design of novel analogs of this compound with tailored properties. nih.gov By systematically modifying the structure of the parent molecule—for example, by introducing different substituents on the oxetane ring or the amide group—it is possible to computationally screen a virtual library of new compounds. mdpi.com

This virtual screening can predict how these structural modifications would affect the molecule's electronic properties, reactivity, and potential biological activity. mdpi.com For instance, if a particular application requires a more electron-rich oxetane ring, different electron-donating groups could be computationally evaluated. This approach significantly narrows down the number of candidate molecules for actual synthesis and experimental testing, saving time and resources.

Advanced Applications of 3,3 Diethyloxetane 2 Carboxamide in Organic Synthesis

Use as a Building Block in Complex Molecule Synthesis

The oxetane (B1205548) ring, particularly in its 3,3-disubstituted form, serves as a valuable building block for constructing more complex molecular architectures. doi.org These motifs are increasingly used in drug discovery as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. magtech.com.cnresearchgate.net The synthesis of diverse 2,2-disubstituted oxetanes bearing ester, amide, nitrile, sulfone, and phosphonate (B1237965) groups has been achieved through methods like rhodium-catalyzed O-H insertion followed by C-C bond-forming cyclization. rsc.orgrsc.org

The functional groups on the oxetane ring, such as the carboxamide at the C2 position and the diethyl groups at C3, offer multiple points for diversification. The carboxamide can be hydrolyzed to the corresponding carboxylic acid or participate in further coupling reactions. rsc.org The synthesis of 2-amido-2-ester-oxetanes has been demonstrated, showcasing the viability of incorporating amide functionality at this position. rsc.org

A general and modular approach to 3,3-disubstituted oxetanes has been developed via the derivatization of oxetanyl trichloroacetimidates, which allows for the introduction of a wide array of nucleophiles including alcohols, phenols, and amines under simple reaction conditions. nih.gov While this method focuses on C3-functionalization, it highlights the modular strategies being developed for oxetane synthesis. For C2 functionalization, methods involving the formation of 2-lithio-oxetane intermediates which can then react with various electrophiles provide a pathway to substituted derivatives.

Table 1: Synthesis of Functionalized Oxetanes

| Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diazomalonate, Bromohydrin | 1. Rh₂(OAc)₄, PhH, 80 °C; 2. NaH, 0 °C to 25 °C | 2,2-Dicarboxylate Oxetane | Excellent | rsc.org |

| Nitrile-ester diazo, Bromohydrin | 1. Rh₂(OAc)₄, CH₂Cl₂, 25 °C; 2. NaH, 0 °C | 2-Nitrile-2-ester Oxetane | 85% (step 1) | rsc.org |

Strategies for Enantioselective and Diastereoselective Synthesis Utilizing the Oxetane Scaffold

Achieving stereocontrol in the synthesis of substituted oxetanes is crucial for their application in medicinal chemistry and natural product synthesis. Several strategies have been developed for the enantioselective and diastereoselective construction of the oxetane ring.

One established method involves the enantioselective reduction of β-halo ketones, followed by a base-mediated Williamson etherification to close the ring. acs.org For instance, using a chiral reducing catalyst generated from lithium borohydride (B1222165), 2-aryl-substituted oxetanes have been prepared with high enantiomeric excess. acs.org Another approach utilizes the asymmetric reduction of β-chloroketones with (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl) to produce enantioenriched γ-chlorohydrins, which then cyclize to form oxetanes. acs.org

More recent advancements include iridium-catalyzed C-C coupling reactions. The Krische group developed a method for the anti-diastereo- and enantioselective synthesis of oxetanes with all-carbon quaternary stereocenters by coupling primary alcohols and isoprene (B109036) oxide. nih.govnih.gov This methodology provides a powerful tool for creating complex, stereodefined oxetane structures. nih.govnih.gov

Biocatalysis is also emerging as a powerful tool. A unique halohydrin dehalogenase has been engineered to serve as a biocatalytic platform for both the enantioselective formation and ring-opening of oxetanes, achieving high yields and excellent enantiomeric excess (>99% ee) on a preparative scale. researchgate.net

Table 2: Enantioselective and Diastereoselective Oxetane Synthesis Methods

| Method | Catalyst / Reagent | Stereocontrol | Product Scope | Reference |

|---|---|---|---|---|

| Asymmetric Reduction / Cyclization | Lithium borohydride / Chiral ligand 24 | Enantioselective (79–89% ee) | 2-Aryl-substituted oxetanes | acs.org |

| Iridium-Catalyzed C-C Coupling | Iridium catalyst | Anti-diastereo- and enantioselective | Oxetanes with all-carbon quaternary stereocenters | nih.govnih.gov |

| Biocatalytic Formation | Engineered Halohydrin Dehalogenase | Enantioselective (>99% ee) | Chiral oxetanes | researchgate.net |

Role in the Synthesis of Natural Products and Structurally Complex Synthetic Targets

The oxetane ring is a key structural feature in several natural products known for their significant biological activity. acs.orgresearchgate.net Consequently, the development of methods to synthesize and incorporate this motif has been a focus of total synthesis efforts. researchgate.netbeilstein-journals.orgnih.gov

A prominent example is Taxol® (paclitaxel), a potent anticancer agent, which features a complex tetracyclic core containing an oxetane ring. researchgate.net The synthesis of the Taxol core often involves strategies to construct this strained ring at a late stage. Another important class of oxetane-containing natural products are the oxetanocins, such as oxetanocin A, which exhibit antiviral and antibiotic properties. acs.org The synthesis of oxetanocin has been achieved using a Williamson etherification for the key oxetane-forming step. acs.org Similarly, the synthesis of oxetin, the first natural product discovered to possess an oxetane ring, also relies on Williamson etherification to form the four-membered ring with the correct stereochemistry. acs.org

The synthesis of (±)-merrilactone A, another natural product, has been accomplished using the oxetane ring as a versatile precursor. researchgate.net These syntheses demonstrate that despite the ring strain, the oxetane moiety can be constructed efficiently within complex molecular frameworks, often using intramolecular cyclization of a diol or halohydrin precursor. acs.orgresearchgate.net The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is another powerful method for constructing the oxetane ring in a single step, often with high stereoselectivity. nih.govillinois.edu

Polymerization Studies Involving Oxetane Monomers

Oxetane monomers, particularly those with 3,3-disubstitution, are valuable for creating functional polymers through ring-opening polymerization (ROP). radtech.org The high ring strain of oxetanes provides the thermodynamic driving force for this process. Both cationic and anionic ROP methods have been developed.

Photo-initiated cationic polymerization of polyfunctional oxetanes, using photo-acid generators (PAGs), is a well-established technique for producing cross-linked polyether networks, which are used in high-performance photo-curing systems. radtech.org Anionic ROP of oxetanes containing hydroxyl groups, such as (3-methyl-3-hydroxymethyl)oxetane, has also been achieved using catalysts like potassium tert-butoxide with 18-crown-6-ether, yielding polyethers. radtech.org

More recently, organobase-catalyzed ring-opening copolymerization (ROCOP) of oxetanes and cyclic anhydrides has been developed to produce perfectly alternating polyesters. acs.org This method shows remarkable tolerance for various functional groups, allowing for the synthesis of a wide range of polyesters with tunable properties. acs.org This approach has been successfully applied to 3,3-disubstituted oxetanes like 3-ethyl-3-(phenoxymethyl)-oxetane (EPO) and 3-((allyloxy)methyl)-3-ethyloxetane (AMEO). acs.org

Table 3: Ring-Opening Polymerization of Oxetane Monomers

| Monomer(s) | Catalyst / Initiator System | Polymer Type | Key Features | Reference |

|---|---|---|---|---|

| Polyfunctional Oxetanes | Photo-Acid Generator (PAG) | Cross-linked Polyether | Photo-initiated cationic polymerization | radtech.org |

| (3-Methyl-3-hydroxymethyl)oxetane | K-OtBu / 18-crown-6 | Polyether | Anionic ring-opening polymerization | radtech.org |

| Phthalic Anhydride, 3-Ethyl-3-(phenoxymethyl)oxetane (EPO) | t-BuP₂ / BDM | Alternating Polyester | Organobase-catalyzed ROCOP | acs.org |

Development of New Synthetic Reagents and Methodologies Based on 3,3-Diethyloxetane-2-carboxamide

New synthetic methodologies are continuously being developed that either construct or utilize the oxetane scaffold. magtech.com.cntandfonline.comacs.org For a compound like this compound, functionalization could occur at the carboxamide group, the C4 position, or through ring-opening reactions.

The development of methods for the functionalization of intact oxetane rings at the 2-position via deprotonation to form 2-lithio-oxetane intermediates is particularly relevant. acs.org These nucleophilic intermediates can react with a range of electrophiles, enabling the introduction of new substituents at the C2 position.

Furthermore, C–H functionalization presents a modern approach to derivatization. A recently developed method allows for the synthesis of oxetanes directly from unactivated primary or secondary alcohols via a photochemically induced annulation with vinylsulfonium triflates. beilstein-journals.orgacs.org This strategy is suitable for late-stage functionalization of complex molecules. beilstein-journals.orgacs.org

Ring-opening reactions of oxetanes provide access to highly functionalized acyclic compounds. tandfonline.comresearchgate.net Depending on the nucleophile and reaction conditions, the ring can be opened regioselectively to yield γ-substituted alcohols, which are valuable chiral building blocks. researchgate.netresearchgate.net For instance, the ring-opening of oxetanes with various nucleophiles like thiols, amines, and borates has been extensively studied. researchgate.net The 3,3-diethyl substitution pattern would be expected to enhance the stability of the oxetane ring, potentially requiring harsher conditions for ring-opening compared to less substituted analogs, while also directing nucleophilic attack to the C2 or C4 positions. nih.gov

Emerging Research Avenues and Future Outlook for 3,3 Diethyloxetane 2 Carboxamide Chemistry

Innovations in Green Chemistry Approaches for its Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For a molecule like 3,3-Diethyloxetane-2-carboxamide, future synthetic strategies will likely prioritize green chemistry principles, including atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

Current synthetic routes to 3,3-disubstituted oxetanes often rely on multi-step sequences. acs.orgresearchgate.net A greener approach to this compound could involve the development of catalytic, one-pot reactions. For instance, research into the catalytic cycloaddition of appropriate precursors could offer a more direct and atom-economical route. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, represents a potential, albeit historically underutilized for this class, avenue for forming the oxetane (B1205548) ring. nih.gov Modern advancements in photochemistry, including the use of visible-light photocatalysts, could make this a more viable and greener option.

Another green innovation would be the use of biocatalysis. Engineered enzymes could potentially catalyze the asymmetric synthesis of the oxetane core, providing high enantioselectivity under mild, aqueous conditions. This would be a significant improvement over classical methods that may require harsh reagents and chiral auxiliaries.

| Green Synthesis Approach | Potential Advantages | Challenges |

| Photocatalytic Cycloaddition | High atom economy, use of light as a reagent. | Control of regioselectivity and stereoselectivity. |

| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions. | Enzyme development and optimization for the specific substrate. |

| Mechanochemical Synthesis | Reduced solvent usage, potential for novel reactivity. | Scalability and monitoring of reaction progress. |

Exploration of Unconventional Reactivity Modes

The strained four-membered ring of oxetanes imparts unique reactivity, often leading to ring-opening reactions. nih.gov While this can be a challenge, it also presents an opportunity for novel synthetic transformations. For this compound, research could focus on leveraging this ring strain in a controlled manner.

One area of exploration is the use of transition-metal catalysis to induce novel rearrangements or cross-coupling reactions. For example, a palladium-catalyzed ring-opening and subsequent functionalization could lead to a diverse array of more complex structures that would be difficult to access through other means.

Furthermore, the interplay between the oxetane ring and the adjacent carboxamide group could lead to unexpected reactivity. The carboxamide moiety could act as an intramolecular nucleophile or directing group in ring-opening reactions, providing a handle for stereoselective functionalization of the resulting acyclic product. The stability of the oxetane ring can be influenced by various reaction conditions, and understanding its tolerance is crucial for synthetic planning. digitellinc.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization and scale-up. mdpi.com The synthesis of this compound and its derivatives would be well-suited for a flow chemistry approach.

For instance, photochemical reactions, which can be difficult to scale up in batch due to light penetration issues, are readily amenable to flow reactors. A continuous-flow Paternò-Büchi reaction could enable the safe and efficient production of the oxetane core. Subsequent functionalization steps, such as the amidation to form the carboxamide, could also be integrated into a multi-step flow sequence.

Automated synthesis platforms, which combine robotics with flow chemistry or high-throughput batch reactors, could be employed to rapidly generate a library of derivatives based on the this compound scaffold. This would be invaluable for exploring the structure-activity relationships of this compound class in drug discovery programs.

| Technology | Application to this compound Synthesis | Key Benefits |

| Flow Chemistry | Continuous production of the oxetane core and subsequent derivatization. | Improved safety, scalability, and reaction control. |

| Automated Synthesis | High-throughput generation of a chemical library of analogs. | Accelerated discovery of compounds with desired properties. |

| Microfluidic Reactors | Precise control over reaction conditions for mechanistic studies. | Enhanced understanding of reaction kinetics and pathways. |

Computational-Experimental Synergy in Advancing this compound Research

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For this compound, computational methods can provide valuable insights that guide experimental efforts.

Density Functional Theory (DFT) calculations can be used to predict the conformational preferences of the molecule, which is crucial for understanding its interaction with biological targets. researchgate.net Molecular dynamics simulations can further elucidate its behavior in different solvent environments and its binding modes with proteins.

In the realm of synthesis, computational tools can be used to model reaction mechanisms, predict the feasibility of proposed synthetic routes, and identify potential side reactions. mdpi.com For example, modeling the transition states of different cycloaddition pathways could help in selecting the optimal conditions for forming the oxetane ring. This predictive power can save significant time and resources in the laboratory.

Unexplored Derivatization Opportunities for Chemical Space Expansion

The this compound scaffold offers several handles for derivatization, allowing for a broad exploration of its chemical space. The carboxamide group is particularly versatile for modification.

The amide nitrogen can be alkylated, arylated, or acylated to introduce a wide variety of substituents. Alternatively, the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, or other carboxylic acid derivatives, or used in coupling reactions to append more complex fragments. acs.org The diethyl groups at the 3-position, while seemingly inert, could potentially be functionalized through C-H activation chemistry, although this would be a challenging but highly innovative research direction.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 3,3-Diethyloxetane-2-carboxamide, and what reagents/conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves coupling oxetane derivatives with carboxamide precursors. Key steps include:

- Amide bond formation : Use of coupling agents like EDCl/HOBt or carbodiimides under inert atmospheres (e.g., N₂) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

- Computational modeling : Use Gaussian or ORCA with DFT (B3LYP/6-31G*) to predict molecular orbitals and electrostatic potentials .

Advanced Research Questions

Q. How can computational tools resolve contradictions in pharmacokinetic predictions for this compound?

- Methodological Answer :

- ADME modeling : Combine results from SwissADME and pkCSM to cross-validate absorption/distribution parameters (e.g., logP, BBB permeability) .

- Handling discrepancies : If solubility predictions conflict (e.g., QikProp vs. ACD/Labs), prioritize experimental validation via shake-flask assays .

- Case study : For oxetane derivatives, PubChem data shows logP variations (±0.5); reconcile using molecular dynamics simulations to assess solvent interactions .

Q. What strategies are effective for designing bioactivity assays targeting antimicrobial or anticancer properties of this compound analogs?

- Methodological Answer :

- Biological screening :

- Antimicrobial : Use microdilution assays (CLSI guidelines) against Gram-positive/negative strains, referencing benzo[d]thiazole derivatives as positive controls .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations; compare to structurally related carboxamides in PubChem .

- Mechanistic studies : Employ molecular docking (AutoDock Vina) to predict binding to bacterial DNA gyrase or human topoisomerase II .

Q. How can researchers address inconsistencies in reported reaction yields for oxetane-carboxamide derivatives?

- Methodological Answer :

- Factor analysis : Use DOE (Design of Experiments) to isolate variables (e.g., solvent purity, catalyst loading) .

- Case example : For 3,3-diethyl analogs, yields dropped from 75% to 50% when DMF was replaced with THF; optimize by adjusting solvent polarity index .

- Reproducibility : Cross-reference synthetic protocols from EPA DSSTox and PubChem to standardize conditions .

Methodological Notes

- Data Sources : Prioritize PubChem, EPA DSSTox, and peer-reviewed journals for structural/ADME data .

- Contradiction Management : Validate computational predictions with wet-lab experiments (e.g., solubility assays, crystallography) .

- Advanced Instrumentation : X-ray crystallography (for solid-state structure) and HRMS (for molecular weight confirmation) are recommended for definitive characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.